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molecular formula C8H8Br2 B1289239 1-Bromo-3-(bromomethyl)-5-methylbenzene CAS No. 51719-69-8

1-Bromo-3-(bromomethyl)-5-methylbenzene

Cat. No. B1289239
M. Wt: 263.96 g/mol
InChI Key: BDSMXYHHKXXZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06028223

Procedure details

To 3-bromo-5-methylbenzyl bromide (Step A above) (5.49 g, 20 mmole) in glacial acetic acid (9.0 mL) and H2O` (9 mL) was added hexamethylenetetramine (4.50 g, 32 mmole) and the reaction was stirred at reflux for 2 hours. Concentrated HCl (7.0 mL) was added and the mixture was refluxed an additional 15 minutes. After cooling to room temperature, the reaction mixture was diluted with H2O (75 mL) and extracted with ether (150 mL). The ether layer was washed with H2O (3×25 mL), 10% NaHCO3 (2×50 mL) and dried over MgSO4. The ether was removed under vacuum and the residue was chromatographed on silica gel eluting with hexane and 10% Et2O/hexane to yield 3-bromo-5-methylbenzaldehyde (2.80 g) as a light yellow oil which solidified upon standing. MS and NMR were consistent with the desired structure.
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[CH:9]=1)[CH2:5]Br.C1N2CN3CN(C2)CN1C3.Cl.C(O)(=[O:24])C>O>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[CH:9]=1)[CH:5]=[O:24]

Inputs

Step One
Name
Quantity
5.49 g
Type
reactant
Smiles
BrC=1C=C(CBr)C=C(C1)C
Name
Quantity
4.5 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed an additional 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (150 mL)
WASH
Type
WASH
Details
The ether layer was washed with H2O (3×25 mL), 10% NaHCO3 (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The ether was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel eluting with hexane and 10% Et2O/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=O)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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